2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 1,3-benzothiazole with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can increase its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylthio)succinic acid
- 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
- 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a benzothiazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific biological activities and properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C20H19F3N4OS |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19F3N4OS/c21-20(22,23)14-5-1-2-6-15(14)24-18(28)13-26-9-11-27(12-10-26)19-25-16-7-3-4-8-17(16)29-19/h1-8H,9-13H2,(H,24,28) |
InChI Key |
MKDDBEGTUJMPBV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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